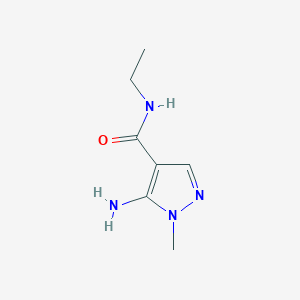![molecular formula C16H21NO4S B2414479 N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2415469-92-8](/img/structure/B2414479.png)
N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MTMBC and is a member of the benzodioxine family of compounds. MTMBC has been found to have a range of biochemical and physiological effects, which have been studied in various research applications.
Mecanismo De Acción
The mechanism of action of MTMBC is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and the inhibition of tubulin polymerization can lead to the disruption of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
MTMBC has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTMBC in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer therapies. However, one limitation of using MTMBC is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on MTMBC. One area of interest is the development of new cancer therapies based on the compound. Another area of research is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MTMBC and to identify any potential side effects or limitations of its use.
In conclusion, MTMBC is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. Its potent anti-cancer activity and anti-inflammatory properties make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
Métodos De Síntesis
The synthesis of MTMBC is a complex process that involves several steps. The first step involves the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with N-(4-methoxythiophen-4-ylmethyl)amine to obtain the final product, MTMBC.
Aplicaciones Científicas De Investigación
MTMBC has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that MTMBC has potent anti-cancer activity and can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-19-16(5-9-22-10-6-16)11-17-15(18)12-3-2-4-13-14(12)21-8-7-20-13/h2-4H,5-11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONDCQNCNOKJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)
![3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2414397.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2414399.png)

![5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole](/img/structure/B2414401.png)

![N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2414405.png)



![4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2414412.png)


![5-Ethyl-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2414417.png)